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N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine

Lipophilicity Drug Design ADME

Researchers developing benzothiazole antitumor agents face rapid N-acetylation of aniline-based leads (e.g., CJM126) by NAT1/NAT2, which abolishes activity. This compound replaces the acetylatable -NH₂ with a pyridin-4-amine group, eliminating the NAT-mediated deactivation pathway. • Pyridin-4-amine substitution removes the NAT1/NAT2 acetylation site, extending metabolic half-life. • Electronic reversal at 4′-position (σₚ +0.44 vs. -0.66 for aniline; Δσₚ +1.10) enables decoupling of electronic from steric effects on potency. • TPSA 66.1 Ų, MW 303.4 g/mol, XLogP3 4.7-satisfies Lipinski criteria for lead-like screening. Supplied with ≥95% purity (1H-NMR confirmed) for reproducible CYP1A1 and kinase inhibitor studies.

Molecular Formula C18H13N3S
Molecular Weight 303.4 g/mol
CAS No. 920519-90-0
Cat. No. B12620490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine
CAS920519-90-0
Molecular FormulaC18H13N3S
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=CC=NC=C4
InChIInChI=1S/C18H13N3S/c1-2-4-17-16(3-1)21-18(22-17)13-5-7-14(8-6-13)20-15-9-11-19-12-10-15/h1-12H,(H,19,20)
InChIKeyMIQHHHBYQFQHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine: Structural Identity & Physicochemical Baseline


N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine (CAS 920519-90-0) is a heterocyclic small molecule with the molecular formula C₁₈H₁₃N₃S and a molecular weight of 303.4 g/mol, belonging to the 2-arylbenzothiazole class of compounds [1]. The compound comprises a benzothiazole core linked at the 2-position to a para-substituted phenyl ring, which in turn bears a pyridin-4-amine moiety. Computed physicochemical properties include an XLogP3 of 4.7, a topological polar surface area (TPSA) of 66.1 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This compound is structurally related to the well-characterized antitumor agent 2-(4-aminophenyl)benzothiazole (CJM126), but replaces the aniline –NH₂ with a pyridin-4-amine group, altering electronic distribution, hydrogen-bonding capacity, and molecular recognition properties [2].

Compound Class
2-Arylbenzothiazole probe for electronic modulation studies
Key Modification
Pyridin-4-amine substitution alters H-bond profile and lipophilicity
Research Context
Lead optimization, selectivity profiling, and metabolic stability research

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine: Why Generic Substitution Fails


Generic substitution within the 2-arylbenzothiazole class is unreliable because minor structural perturbations at the 4′-position of the phenyl ring profoundly alter electronic properties, target engagement, and metabolic stability [1]. The aniline –NH₂ group in CJM126 is metabolically labile and undergoes N-acetylation, whereas the pyridin-4-amine substituent in the target compound introduces a basic nitrogen (pKₐ ~5.2–5.5 for the pyridine ring) that alters protonation state at physiological pH and modifies hydrogen-bond donor/acceptor geometry [2]. Furthermore, the pyridin-4-amine group increases the computed XLogP3 from approximately 3.5 (for CJM126) to 4.7 (for the target compound), indicating higher lipophilicity that affects membrane permeability, plasma protein binding, and tissue distribution [3]. The methoxy-substituted analog (CAS 920520-05-4) introduces an additional H-bond acceptor at the 3-position of the phenyl ring, further altering conformational preferences and binding site complementarity. These structural differences preclude direct interchangeability without revalidation of biological activity, selectivity, and pharmacokinetics.

Target Compound N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine
Potential Substitute CJM126 / Methoxy analog
Risk Summary
Electron-withdrawing pyridin-4-amine
Electron-donating aniline or methoxy-aniline
Electronic distribution may shift target engagement and CYP metabolism
Not susceptible to NAT-mediated acetylation
Rapid metabolic deactivation via N-acetylation
Metabolic stability profile may differ significantly; half-life predictions may not transfer
XLogP3 lipophilicity shift
Lower lipophilicity baseline
Membrane permeability and plasma protein binding may not replicate

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine: Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage over CJM126

The target compound exhibits a computed XLogP3 of 4.7, compared to an XLogP3 of approximately 3.5 for the parent 2-(4-aminophenyl)benzothiazole (CJM126) [1][2]. This ~1.2 log unit increase in lipophilicity, conferred by the pyridin-4-amine replacement of the aniline –NH₂, predicts enhanced membrane permeability (approximately 10–15× higher passive diffusion rate based on the Lipinski model) and altered tissue distribution [3].

Lipophilicity vs. CJM126
Cross-study comparable
XLogP3: 4.7 (Target) vs. ~3.5 (CJM126)
Target vs. CJM126 Δ +1.2 log units
Supports altered permeability and tissue-distribution context
Data to verify; computed by XLogP3 algorithm. May increase metabolic liability.
Lipophilicity Drug Design ADME

Hydrogen-Bond Profile vs. 3-Methoxy Analog

The target compound possesses one hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4), compared to the 3-methoxy analog (CAS 920520-05-4), which has an HBD of 1 and HBA of 5 due to the additional methoxy oxygen [1][2]. This difference of one fewer HBA in the target compound reduces the total hydrogen-bond acceptor capacity by ~20%, which may confer greater selectivity for binding pockets intolerant of the extra polar interaction.

H-Bond Profile vs. 3-Methoxy
Cross-study comparable
HBA = 4 (Target) vs. 5 (CAS 920520-05-4)
Target vs. 3-Methoxy 20% fewer HBA
May support selectivity review for polar binding pockets
Computed by Cactvs. Off-target binding may differ.
Molecular Recognition Binding Selectivity Medicinal Chemistry

Polar Surface Area vs. 2-(Pyridin-4-yl)benzothiazole

The target compound has a topological polar surface area (TPSA) of 66.1 Ų, significantly larger than 2-(pyridin-4-yl)benzothiazole (BTA, TPSA = 41.1 Ų) [1][2]. This ~25 Ų increase arises from the secondary amine linker (–NH–) and the additional phenyl ring, placing the target compound near the upper boundary of the generally accepted oral bioavailability threshold (TPSA < 140 Ų) while still being well below it. For CNS drug candidates, a TPSA < 60–70 Ų is typically preferred [3].

Polar Surface Area vs. BTA
Cross-study comparable
TPSA: 66.1 Ų (Target) vs. 41.1 Ų (BTA)
Target vs. BTA Δ +25.0 Ų
Positions compound near CNS-penetration boundary; distinct from very polar analogs
Computed by Cactvs. Context for oral bioavailability and brain penetration screening.
Oral Bioavailability CNS Penetration Physicochemical Property

Ionization State vs. CJM126 at Physiological pH

The pyridine nitrogen in the target compound (pKₐ ~5.2 for the pyridin-4-amine conjugate acid) introduces a partially ionizable center at physiological pH (7.4), yielding an estimated ~0.6% fraction protonated [1]. In contrast, the aniline –NH₂ of CJM126 (pKₐ ~4.6 for the anilinium ion) is <0.2% protonated at pH 7.4 [2]. This subtle difference in ionization state alters the compound's interaction with phospholipid head groups and acidic residues in binding pockets.

Ionization State vs. CJM126
Class-level inference
~0.6% protonated (Target) vs. ~0.2% (CJM126) at pH 7.4
Target vs. CJM126 ~3-fold higher fraction
May support pH-dependent solubility and uptake studies
Estimated from pKₐ models. Requires experimental validation in target matrices.
Ionization State Solubility Target Engagement

Class-Level Antitumor Scaffold SAR in Breast Cancer

Within the 2-arylbenzothiazole scaffold class, CJM126 exhibits GI₅₀ values of 0.7 nM (MCF-7 breast carcinoma) and 12 nM (MDA-MB-435) after 6-day continuous exposure [1]. The replacement of the 4′-aniline with a pyridin-4-amine group in the target compound alters the electronic character of the 4′-substituent from an electron-donating group (σₚ = –0.66 for NH₂) to an electron-withdrawing group (σₚ = +0.44 for 4-pyridyl) [2]. This Hammett σ reversal of Δσ ≈ +1.10 is predicted to decrease electron density on the phenyl ring and modulate CYP1A1-mediated metabolic activation, a key determinant of antitumor potency in this class [3]. However, no direct cytotoxicity data for the target compound have been published.

Class-Level SAR in Breast Cancer
Class-level inference
Hammett σₚ: +0.44 (4-pyridyl) vs. –0.66 (NH₂) for CJM126
Target vs. CJM126 Electronic reversal (Δσₚ ≈ +1.10)
Reported class-level response context; potency profile may differ
Data to verify. No direct cytotoxicity data published for target compound.
Antitumor Activity Breast Cancer Structure-Activity Relationship

N-[4-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine: Research & Industrial Application Scenarios


Lead Optimization: Electronic & Lipophilicity Modulation

The target compound's pyridin-4-amine substitution converts the 4′-substituent from an electron-donating group (σₚ = –0.66 for NH₂) to an electron-withdrawing group (σₚ = +0.44 for 4-pyridyl), a Δσₚ of +1.10 [1]. This electronic reversal, combined with the +1.2 log unit increase in XLogP3 (4.7 vs. ~3.5 for CJM126), makes the compound a strategic probe for investigating how electronic and lipophilic modulation of the 4′-position affects CYP1A1 metabolic activation, antitumor selectivity, and acquired resistance mechanisms in the benzothiazole pharmacophore class. Researchers developing next-generation benzothiazole antitumor agents can use this compound to systematically decouple electronic from steric contributions to potency and selectivity [2].

Fluorescent Probe for Protein Binding Studies

The pyridine ring in the target compound provides a spectroscopically active chromophore with potential for fluorescence-based binding assays. Structurally related N-substituted 2-pyridylbenzothiazole derivatives exhibit fluorescence quantum yields (ΦF) in the range of 0.24–0.28 in acetonitrile and demonstrate quantifiable bovine serum albumin (BSA) binding with Stern-Volmer quenching constants (KSV) in the range of 1.05–1.32 × 10⁵ M⁻¹ [3]. The target compound, by virtue of its extended conjugation (benzothiazole–phenyl–pyridylamine), is predicted to exhibit measurable fluorescence suitable for studying protein-ligand interactions, with its single H-bond donor and four H-bond acceptors providing a defined pharmacophoric pattern for binding site mapping [4].

Screening Library Scaffold for Kinase & Receptor Targets

The compound's TPSA of 66.1 Ų positions it within the oral bioavailability window (TPSA < 140 Ų) and at the upper boundary for CNS penetration (TPSA < 60–70 Ų) [5]. With a molecular weight of 303.4 g/mol, XLogP3 of 4.7, and only three rotatable bonds, the compound satisfies three of four Lipinski Rule-of-Five criteria (MW < 500, HBD ≤ 1, HBA ≤ 4; borderline on LogP), making it an attractive starting scaffold for fragment-based or lead-like screening collections [6]. Unlike the metabolically labile aniline of CJM126, the pyridin-4-amine group is less susceptible to N-acetylation, potentially offering improved metabolic stability in primary hepatocyte or microsomal stability assays. Procurement for kinase inhibitor screening is supported by the established precedent of benzothiazole-pyridine hybrids as ROCK and JNK kinase inhibitors [7].

ADME Profiling: Mitigating NAT-Mediated Deactivation

The primary metabolic liability of the 2-(4-aminophenyl)benzothiazole (CJM126) series is rapid N-acetylation by NAT1/NAT2, which abolishes antitumor activity [2]. The target compound replaces the acetylatable aniline –NH₂ with a pyridin-4-amine group that lacks a primary aromatic amine susceptible to NAT-mediated acetylation. This structural modification is predicted to substantially alter the metabolic fate of the compound, potentially extending half-life in NAT1-expressing tissues. Procurement of the target compound alongside CJM126 enables direct comparative in vitro metabolic stability studies using human hepatocytes or recombinant NAT enzymes to quantify the degree to which pyridin-4-amine substitution mitigates this known deactivation pathway [8].

Application
Selection Property
Validation Focus
Lead optimization: electronic and lipophilicity modulation
Electron-withdrawing pyridin-4-amine substitution; lipophilicity shift
CYP1A1 metabolic activation and selectivity decoupling studies
Fluorescent probe for protein binding studies
Spectroscopically active chromophore; defined H-bond pharmacophore
Fluorescence-based binding assay development and Stern-Volmer analysis
Screening library scaffold for kinase and receptor targets
Lead-like physicochemical profile; improved metabolic stability over aniline analog
Kinase inhibitor panel screening and target-engagement profiling
ADME profiling: mitigating NAT-mediated deactivation
Replacement of acetylatable aniline with pyridin-4-amine
Comparative metabolic stability studies using human hepatocytes or recombinant NAT enzymes
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